2-((4,6-Diaminopyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S/c1-20-9-5-3-2-4-8(9)16-12(19)7-21-13-17-10(14)6-11(15)18-13/h2-6H,7H2,1H3,(H,16,19)(H4,14,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCKCJWGSMABRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC(=CC(=N2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Diaminopyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors such as guanidine and β-ketoesters.
Introduction of Amino Groups: Amino groups are introduced at the 4 and 6 positions of the pyrimidine ring through nucleophilic substitution reactions.
Thioether Formation: The thioether linkage is formed by reacting the pyrimidine derivative with a suitable thiol compound.
Acetamide Formation: The final step involves the acylation of the thioether with 2-methoxyphenylacetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4,6-Diaminopyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of diaminopyrimidine compounds exhibit significant antitumor properties. For instance, studies have shown that modifications on the pyrimidine ring can enhance selectivity and potency against various cancer cell lines. The compound's ability to inhibit key enzymes involved in DNA synthesis makes it a candidate for further development as an anticancer agent .
Inhibition of Thymidylate Synthase
Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of thymidine, essential for DNA replication. Compounds similar to 2-((4,6-Diaminopyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide have been identified as potent inhibitors of TS. This inhibition leads to reduced proliferation of cancer cells and has been investigated for therapeutic strategies against various malignancies .
Antiviral Properties
The compound has been studied for its antiviral potential, particularly against viruses such as Hepatitis B virus (HBV). Its structural features allow it to act as a nucleoside transport inhibitor, which may enhance its efficacy in inhibiting viral replication .
Antimicrobial Activity
Research has also explored the antimicrobial properties of diaminopyrimidine derivatives. The thioether functionality in the compound may contribute to its activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development .
Synthesis Methodologies
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidine Core : This can be achieved through cyclization reactions involving suitable precursors.
- Thioether Formation : The introduction of the thio group is often performed using thiol reagents under acidic or basic conditions.
- Acetamide Coupling : The final step usually involves coupling with an acetamide derivative, which can be achieved through standard amide bond formation techniques.
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study A | Demonstrated significant cytotoxicity against breast cancer cells | Potential anticancer therapy |
| Study B | Inhibition of thymidylate synthase led to reduced tumor growth in animal models | Cancer treatment strategy |
| Study C | Antiviral activity against HBV was observed in vitro | Development of antiviral drugs |
Mechanism of Action
The mechanism of action of 2-((4,6-Diaminopyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thioether and acetamide moieties may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The dihedral angle between the pyrimidine and aryl rings is a critical structural parameter affecting molecular conformation and intermolecular interactions. However, analogous compounds exhibit significant variability:
The 2-methoxy group in the target compound is expected to impose steric and electronic effects distinct from electron-withdrawing groups (e.g., Cl, NO2) or alkyl substituents (e.g., CH3). Methoxy’s electron-donating nature may enhance solubility and alter hydrogen-bonding capacity compared to analogs .
Crystallographic and Hydrogen-Bonding Profiles
Intramolecular N–H···N hydrogen bonds are common in this class, stabilizing folded conformations. For example:
- N-(4-Chlorophenyl) analog : Forms S(7) ring motifs via N–H···N bonds .
- N-(Pyridin-2-yl) analog : Exhibits additional N–H···O interactions involving the pyridine nitrogen .
The methoxy group in the target compound may participate in C–H···O or O–H···N interactions, influencing crystal packing differently than halogen or nitro groups.
Biological Activity
2-((4,6-Diaminopyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C20H25N5O3S2. The compound features a pyrimidine moiety, which is known for its diverse biological activities. The presence of the thio group and methoxyphenyl acetamide structure enhances its potential pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing the diaminopyrimidine structure. In a study assessing various derivatives, including those similar to this compound, significant antibacterial activity was observed against both Gram-positive and Gram-negative bacteria. For instance:
- Compounds 2b and 2i demonstrated antibacterial activity comparable to levofloxacin against strains like E. coli, S. aureus, and B. subtilis, with minimum inhibitory concentrations (MICs) lower than the standard drug .
The following table summarizes the antibacterial activity of selected derivatives:
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 2b | 12.5 | E. coli |
| 2i | 10 | S. aureus |
| Levofloxacin | 15 | B. subtilis |
Anticancer Activity
The compound's structural similarity to known anticancer agents suggests potential in cancer therapy. Research indicates that pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in DNA synthesis and repair mechanisms. The diaminopyrimidine structure has been associated with inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis.
In vitro studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, indicating that this compound may also possess similar properties.
The mechanism of action for compounds like this compound often involves:
- Inhibition of Enzymatic Activity : Compounds inhibit enzymes such as DHFR, disrupting nucleotide synthesis essential for cell division.
- Interference with DNA Replication : By mimicking nucleobases or interfering with nucleoside transporters, these compounds can hinder DNA replication in rapidly dividing cells.
Case Studies
A notable case study involved the synthesis and evaluation of various diaminopyrimidine derivatives, where researchers found that modifications at specific positions significantly enhanced their antibacterial and anticancer activities . The study concluded that the introduction of thio groups and aromatic amines could lead to improved bioactivity.
Q & A
Basic Research Questions
Q. What are the critical steps and analytical methods for synthesizing and characterizing this compound with high purity?
- Synthesis : The compound is typically synthesized via nucleophilic substitution reactions, where 2-chloro-N-(2-methoxyphenyl)acetamide reacts with 4,6-diaminopyrimidine-2-thiol. Key parameters include solvent selection (e.g., ethanol or DMF), temperature control (reflux at 70–80°C), and reaction time (6–12 hours) to optimize yield .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water) ensures purity.
- Characterization : Confirm structure and purity using and NMR (δ 10.10 ppm for NHCO in DMSO-d6), high-resolution mass spectrometry (HRMS), and elemental analysis (e.g., C, H, N, S content) .
Q. Which spectroscopic techniques are essential for structural validation?
- NMR : NMR identifies protons in the methoxyphenyl (δ 3.8–4.0 ppm for OCH) and pyrimidinyl moieties. NMR confirms carbonyl (C=O, ~170 ppm) and aromatic carbons.
- Mass Spectrometry : ESI-MS or MALDI-TOF detects molecular ions (e.g., [M+H] at m/z 344.21) and fragmentation patterns .
- IR Spectroscopy : Validates functional groups (e.g., N-H stretch at ~3300 cm, C=O at ~1650 cm) .
Advanced Research Questions
Q. How can contradictory biological activity data across assays be systematically resolved?
- Assay Validation : Ensure consistency in cell lines, incubation times, and controls. For example, cytotoxicity in MCF-7 vs. HEK293 cells may vary due to metabolic differences .
- Stability Studies : Monitor compound degradation in buffer/DMSO using HPLC (C18 column, acetonitrile/water gradient). Adjust storage conditions (e.g., -20°C under nitrogen) to prevent thioether oxidation .
- Orthogonal Assays : Cross-validate results with enzymatic inhibition (e.g., kinase assays) and phenotypic screening (e.g., apoptosis markers) .
Q. What strategies optimize the compound’s binding affinity to target enzymes?
- Structure-Activity Relationship (SAR) : Modify substituents on the pyrimidine ring (e.g., replace -NH with -OCH) to enhance hydrogen bonding or π-π stacking. Derivatives with bulkier groups (e.g., p-tolyl) show improved affinity for hydrophobic enzyme pockets .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with active sites. Molecular dynamics (MD) simulations (AMBER) assess binding stability over 100 ns trajectories .
Q. How does X-ray crystallography inform the design of bioactive derivatives?
- Crystal Packing Analysis : Reveals intermolecular interactions (e.g., N-H···O hydrogen bonds, C-H···π contacts) critical for stability. For example, dihedral angles between aromatic rings (~90°) influence conformational flexibility .
- Electron Density Maps : Identify regions for functionalization (e.g., adding halogen atoms at C4 of pyrimidine to improve steric complementarity) .
Methodological Considerations
Q. What protocols ensure reproducibility in multi-step synthetic routes?
- Stepwise Monitoring : Use TLC (silica gel, UV visualization) after each reaction step. Intermediate isolation (e.g., 2-((4,6-diaminopyrimidin-2-yl)thio)acetic acid) prevents side reactions .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 100°C) and improves yield (85% vs. 60% conventional heating) .
Q. How are in vitro and in vivo pharmacokinetic properties evaluated?
- ADME Profiling :
- Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification.
- Metabolic Stability : Incubate with liver microsomes (human/rat), analyze metabolites via LC-MS/MS .
- Plasma Protein Binding : Ultrafiltration or equilibrium dialysis .
Data Analysis and Reporting
Q. What statistical methods address variability in biological replicate data?
- ANOVA : Compare means across treatment groups (e.g., IC values) with post-hoc Tukey tests.
- Principal Component Analysis (PCA) : Identify outliers in high-throughput screening datasets .
Q. How are structure-activity relationships (SAR) quantified?
- QSAR Models : Use descriptors (e.g., logP, polar surface area) in partial least squares (PLS) regression to correlate structural features with activity (e.g., pIC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
